molecular formula C12H19N B7906261 3,5-Diisopropylaniline

3,5-Diisopropylaniline

Cat. No.: B7906261
M. Wt: 177.29 g/mol
InChI Key: HGOAOVKVNRTSSQ-UHFFFAOYSA-N
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Description

3,5-Diisopropylaniline (CAS: Not explicitly provided in evidence; structurally distinct from 2,6-diisopropylaniline, CAS 24544-04-5) is a substituted aniline derivative featuring isopropyl groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol (based on 2,6-diisopropylaniline data) . The meta-substituted isopropyl groups confer unique steric and electronic properties, making it valuable in catalysis, polymer chemistry, and lubricant additives .

Properties

IUPAC Name

3,5-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOAOVKVNRTSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diisopropylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically occurs under reflux conditions with a solvent such as toluene or xylene. Another method involves the Friedel-Crafts alkylation of aniline with isopropyl chloride using aluminum chloride as a catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced through a continuous flow process. This method involves the reaction of aniline with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Condensation Reactions

3,5-Diisopropylaniline participates in condensation reactions with carbonyl compounds to form imine-based ligands, such as bis(arylimino)acenaphthene (Ar-BIAN) derivatives. These reactions are critical in coordination chemistry for synthesizing transition-metal complexes.

  • Reaction with Acenaphthoquinone :
    Under reflux in acetic acid, this compound condenses with acenaphthoquinone to form Ar-BIAN ligands. The reaction is templated by metal halides (e.g., ZnCl₂ or NiBr₂), which stabilize the intermediate and drive precipitation of the metal complex .

    • Example :

      Acenaphthoquinone+2This compoundAcOH, ZnCl2[M(Ar-BIAN)X2]+by-products\text{Acenaphthoquinone} + 2 \, \text{this compound} \xrightarrow{\text{AcOH, ZnCl}_2} [\text{M(Ar-BIAN)X}_2] + \text{by-products}

      Demetallation with K₂CO₃ or Na₂C₂O₄ yields the free ligand .

  • Asymmetric Ligand Synthesis :
    Stepwise condensation strategies allow the formation of asymmetric Ar-BIAN ligands. For instance, reacting acenaphthenequinone first with an electron-deficient aniline (e.g., 3,5-bis(trifluoromethyl)aniline) and then with this compound produces mixed-substituent ligands .

Coordination with Metal Complexes

The steric bulk of this compound-derived ligands stabilizes low-coordinate metal centers, enabling applications in catalysis.

  • Vanadium Complexes :
    Reaction with VCl₃ forms oxidovanadium(IV) complexes (e.g., [(Ar-BIAN)VOCl₂]), which exhibit unique redox behavior. Electrochemical studies show quasi-reversible reductions attributed to ligand-centered processes and irreversible metal-centered reductions .

    • Electrochemical Data :

      Reduction Potential (V vs. Ag/AgCl)Assignment
      –0.32Ligand
      –1.05Ligand
      –1.5V(IV)→V(III)
  • Indium Complexes :
    Mechanochemical synthesis routes enable direct access to In(III) complexes, bypassing traditional solution-phase limitations. These complexes show catalytic potential in organic transformations .

Electrophilic Substitution

The amine group activates the benzene ring toward electrophilic substitution, though steric hindrance from isopropyl groups directs reactivity to specific positions.

  • Nitration and Sulfonation :
    While explicit data for this compound is limited, analogous 2,6-diisopropylaniline undergoes nitration at the para position under strongly acidic conditions . Similar behavior is expected for the 3,5 isomer, with reduced reactivity due to steric effects.

Oxidation and Reduction

  • Oxidation :
    The amine group can be oxidized to nitro or quinone derivatives. For example, oxidation with KMnO₄ in acidic media converts the –NH₂ group to –NO₂, though yields depend on reaction conditions.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to a cyclohexylamine derivative, though this is less common due to steric protection from isopropyl groups.

Reactivity with Organometallic Reagents

This compound reacts with yttrium alkyl complexes to form anilido species. For example:

Y(CH2SiMe3)3(Amd)+This compoundY(CH2SiMe3)2(NHC6H3(Pri)2)(Amd)+TMS\text{Y(CH}_2\text{SiMe}_3\text{)}_3(\text{Amd}) + \text{this compound} \rightarrow \text{Y(CH}_2\text{SiMe}_3\text{)}_2(\text{NHC}_6\text{H}_3(\text{Pr}^i)_2)(\text{Amd}) + \text{TMS}

This reaction highlights its utility in synthesizing rare-earth metal catalysts .

Scientific Research Applications

Synthesis of Pharmaceuticals

3,5-Diisopropylaniline is frequently used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are involved in the production of drugs that target various biological pathways.

  • Case Study: Synthesis of Antidepressants
    • Researchers have utilized this compound as a precursor for synthesizing novel antidepressant compounds. The compound's ability to undergo electrophilic substitution reactions facilitates the introduction of functional groups necessary for biological activity.

Polymer Chemistry

In polymer chemistry, this compound serves as a catalyst or a building block for producing polymers with specific properties.

  • Case Study: Catalysis in Polymerization
    • A study demonstrated that aluminum complexes derived from this compound can act as effective catalysts for the ring-opening polymerization of ε-caprolactone. This application highlights its role in developing biodegradable polymers, which are crucial for sustainable materials science .

Dyes and Pigments

The compound is also significant in the dye industry, where it is used to synthesize various dyes and pigments.

  • Application Example: Synthesis of Dyes
    • This compound can be employed to produce azo dyes through diazotization reactions. These dyes are widely used in textiles and other materials due to their vibrant colors and stability.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting certain analytes.

  • Application Example: Chromatography
    • The compound has been utilized in high-performance liquid chromatography (HPLC) methods for separating and analyzing complex mixtures. Its distinct chemical properties allow for effective retention and separation of target compounds.

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Case Studies
PharmaceuticalsIntermediate for drug synthesisUsed in synthesizing antidepressants
Polymer ChemistryCatalyst for polymerization reactionsEffective in ring-opening polymerization of ε-caprolactone
Dyes and PigmentsSynthesis of azo dyesEmployed in textile dye production
Analytical ChemistryReagent in HPLCFacilitates separation of complex mixtures

Mechanism of Action

The mechanism of action of 3,5-Diisopropylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. In industrial applications, it may function as a stabilizer or catalyst, influencing the properties of the final product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Steric and Electronic Effects

2,6-Diisopropylaniline
  • Structure : Isopropyl groups at ortho (2 and 6) positions.
  • Steric Hindrance: High steric bulk due to ortho substitution, which impedes coordination in metal complexes and limits reactivity in condensation reactions . For example, 2,6-diisopropylaniline fails to form molybdenum iminopyridine derivatives due to steric clashes .
  • Applications : Used in bulky β-diketimine ligands, though its steric demands complicate one-step syntheses with hindered diketones .
  • Physical Properties : Liquid at 20°C, boiling point 122°C at 1.3 kPa , density 0.94 g/cm³ .
3,5-Diisopropylaniline
  • Structure : Isopropyl groups at meta (3 and 5) positions.
  • Steric Hindrance : Moderate compared to ortho analogs. The meta substitution allows better accessibility for reactions, such as in lubricant additives where it enhances oxidative stability without excessive bulk .
3,5-Dimethylaniline
  • Structure : Methyl groups at meta positions.
  • Steric Hindrance : Lower than isopropyl analogs, enabling easier coordination in catalysis. For instance, 3,5-dimethylaniline-derived ligands are employed in asymmetric Friedel-Crafts reactions .
  • Electronic Effects: Methyl groups are weaker electron donors compared to isopropyl, leading to subtle differences in catalytic enantioselectivity .
3,5-Di-tert-butylaniline
  • Structure : tert-Butyl groups at meta positions.
  • Steric Hindrance : Extreme bulk from tert-butyl groups, which can block reaction pathways but stabilize transition states in enantioselective catalysis. For example, ligands derived from 3,5-di-tert-butylaniline reverse enantioselectivity in nickel-catalyzed alkylations of indoles .
  • Electronic Effects : Strong electron-donating tert-butyl groups significantly alter electronic environments, affecting reaction outcomes .

Physical Properties

Property 2,6-Diisopropylaniline This compound* 3,5-Dimethylaniline 3,5-Di-tert-butylaniline
Boiling Point (°C) 122 (1.3 kPa) Higher (meta isomer) ~250 (est.) >300 (est.)
Melting Point (°C) -45 Likely higher ~35 ~100
Solubility Lipophilic Moderate Moderate Low (due to bulk)

*Inferred from structural analogs.

Biological Activity

3,5-Diisopropylaniline (DIPA) is an organic compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. This article provides an in-depth analysis of the biological activity of DIPA, supported by data tables, case studies, and detailed research findings.

This compound is an aromatic amine characterized by two isopropyl groups attached to the 3 and 5 positions of the aniline ring. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of 189.27 g/mol. The structure contributes to its unique chemical reactivity and biological interactions.

1. Toxicological Studies

DIPA has been evaluated for its toxicity in various biological systems. A study investigating the effects of aniline derivatives on microecosystems found that DIPA exhibited moderate toxicity compared to other anilines. The toxicity was assessed using ecosystem-level variables such as pH and dissolved oxygen levels, revealing that DIPA had a significant impact on microbial communities in laboratory settings .

CompoundToxicity Level (Relative)
AnilineLeast Toxic
2,6-DiisopropylanilineModerate
This compoundModerate
2,3,5,6-TetrachloroanilineMost Toxic

2. Pharmacological Applications

DIPA has been explored for its potential use in drug development. Research indicates that it may serve as a building block for pharmaceuticals, particularly in synthesizing compounds with therapeutic properties. Its interactions with biomolecules have been investigated, suggesting possible roles in modulating biological pathways.

The biological activity of DIPA can be attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : DIPA has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on related compounds indicate that modifications in the aniline structure can enhance or reduce enzyme affinity .
  • Cellular Effects : In vitro studies have demonstrated that DIPA can affect cellular functions such as proliferation and apoptosis in specific cell lines, indicating its potential utility in cancer research .

Case Study 1: Environmental Impact

A significant study focused on the environmental impact of DIPA revealed its effects on soil microorganisms. The research highlighted that DIPA and its derivatives could disrupt microbial enzymatic activities crucial for nutrient cycling, thereby affecting soil health and ecosystem functioning .

Case Study 2: Medicinal Chemistry

In medicinal chemistry, DIPA has been utilized to synthesize novel compounds with enhanced pharmacological profiles. For example, derivatives of DIPA have been tested for their ability to inhibit calmodulin-dependent kinases (CaMKs), which are implicated in various diseases including cancer and diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diisopropylaniline
Reactant of Route 2
3,5-Diisopropylaniline

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